Cas no 2229217-12-1 (methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate)

Methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate is a chiral intermediate with significant utility in pharmaceutical and agrochemical synthesis. The compound features a pyridine core substituted with chloro and methyl groups, along with a hydroxypropanoate ester moiety, offering versatile reactivity for further functionalization. Its structural characteristics make it valuable in the preparation of bioactive molecules, particularly as a precursor in the synthesis of chiral ligands or active pharmaceutical ingredients (APIs). The presence of both hydroxyl and ester groups allows for selective modifications, enhancing its applicability in asymmetric synthesis. High purity and well-defined stereochemistry ensure consistent performance in complex synthetic pathways.
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate structure
2229217-12-1 structure
商品名:methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
CAS番号:2229217-12-1
MF:C10H12ClNO3
メガワット:229.660181999207
CID:5903817
PubChem ID:165884160

methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
    • EN300-1993814
    • 2229217-12-1
    • インチ: 1S/C10H12ClNO3/c1-6-3-7(5-12-10(6)11)8(13)4-9(14)15-2/h3,5,8,13H,4H2,1-2H3
    • InChIKey: LVMXFGQJVUWGLJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)C=C(C=N1)C(CC(=O)OC)O

計算された属性

  • せいみつぶんしりょう: 229.0505709g/mol
  • どういたいしつりょう: 229.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1993814-0.5g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
0.5g
$1316.0 2023-09-16
Enamine
EN300-1993814-0.25g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
0.25g
$1262.0 2023-09-16
Enamine
EN300-1993814-1.0g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
1g
$1371.0 2023-05-26
Enamine
EN300-1993814-5.0g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
5g
$3977.0 2023-05-26
Enamine
EN300-1993814-0.1g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
0.1g
$1207.0 2023-09-16
Enamine
EN300-1993814-5g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
5g
$3977.0 2023-09-16
Enamine
EN300-1993814-0.05g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
0.05g
$1152.0 2023-09-16
Enamine
EN300-1993814-1g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
1g
$1371.0 2023-09-16
Enamine
EN300-1993814-10.0g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
10g
$5897.0 2023-05-26
Enamine
EN300-1993814-2.5g
methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate
2229217-12-1
2.5g
$2688.0 2023-09-16

methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate 関連文献

methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoateに関する追加情報

Comprehensive Analysis of Methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate (CAS No. 2229217-12-1)

In the realm of fine chemicals and pharmaceutical intermediates, methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate (CAS 2229217-12-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its pyridine core and ester functionality, serves as a versatile building block in organic synthesis. Researchers and industry professionals are increasingly exploring its utility in drug discovery, agrochemical development, and material science, aligning with the growing demand for high-performance intermediates in sustainable chemistry.

The molecular structure of methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate features a chloro-substituted pyridine ring linked to a hydroxypropanoate moiety. This combination imparts both lipophilicity and reactivity, making it valuable for structure-activity relationship (SAR) studies. Recent trends in green chemistry have spurred interest in optimizing its synthesis routes to minimize waste and energy consumption—a topic frequently searched in academic and industrial databases. Computational chemists also investigate its molecular docking potential, particularly in designing enzyme inhibitors for therapeutic targets.

From a commercial perspective, CAS 2229217-12-1 is often discussed alongside custom synthesis services and scalable production methods. Suppliers emphasize batch-to-batch consistency, as purity thresholds above 98% are critical for regulatory compliance in pharmaceutical applications. Analytical techniques like HPLC and NMR are routinely employed for quality control, addressing common user queries about certification protocols and technical data sheets. The compound’s stability under various storage conditions (e.g., inert atmosphere, low temperature) is another frequently searched topic among logistics managers.

Innovative applications of methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate extend to bioconjugation strategies and prodrug development. Its hydroxyl group allows for selective derivatization, a feature exploited in targeted drug delivery systems—a hot topic in precision medicine forums. Patent analyses reveal its inclusion in novel antiviral and anti-inflammatory candidates, correlating with rising searches for broad-spectrum therapeutics post-pandemic. Furthermore, its role in crop protection formulations aligns with global interest in sustainable agriculture, as evidenced by keyword trends in agrochemical literature.

Regulatory landscapes for CAS 2229217-12-1 vary by region, with REACH and FDA guidelines being predominant search terms. Environmental impact assessments often focus on its biodegradability and ecotoxicity profiles, reflecting societal emphasis on ESG compliance. Laboratories handling this compound prioritize OSHA-compliant safety measures, though it’s noteworthy that the substance isn’t classified under hazardous categories per GHS standards—a distinction clarified in many MSDS-related queries.

Future research directions may explore catalytic asymmetric synthesis of this intermediate to access enantiomerically pure derivatives, a niche with high commercial value. Cross-disciplinary collaborations could unlock its potential in electronic materials, given the π-conjugated nature of its pyridine system. As AI-assisted molecular design gains traction, computational predictions about its ADMET properties are likely to dominate scholarly discussions, bridging gaps between theoretical models and empirical data.

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